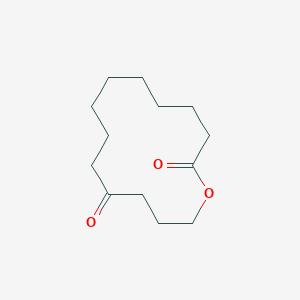![molecular formula C11H14O3 B12552947 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one CAS No. 143500-50-9](/img/structure/B12552947.png)
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a hydroxyl group, a methylbutenyl side chain, and an oxabicycloheptene core, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the desired position.
Attachment of the methylbutenyl side chain: This can be accomplished through a series of alkylation reactions, using reagents like methylbutenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, Jones reagent, PCC.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution reagents: Thionyl chloride, phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include ketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: This compound shares a similar hydroxyl and methylbutenyl structure but differs in its overall framework and functional groups.
3-Methylbut-3-en-1-yl methacrylate: Another compound with a methylbutenyl side chain, used in polymer chemistry.
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one: A structurally related compound with different functional groups and applications.
Uniqueness
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, a methylbutenyl side chain, and an oxabicycloheptene core sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
143500-50-9 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-hydroxy-3-(3-methylbut-3-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1,3-4H2,2H3 |
Clave InChI |
SOKWFYBMNKNSKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC1=CC(C2C(C1=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


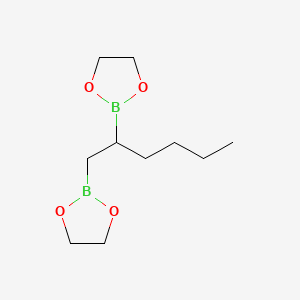
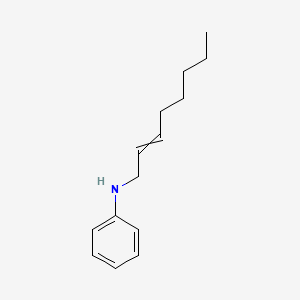




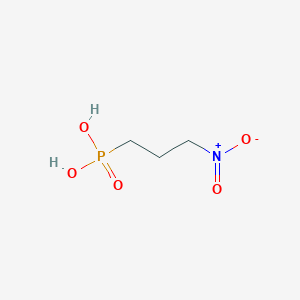

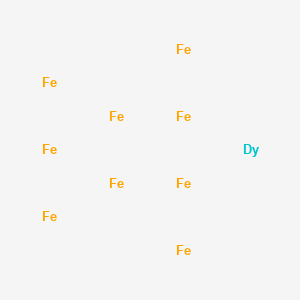

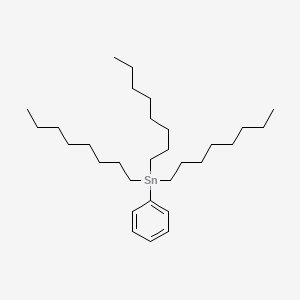
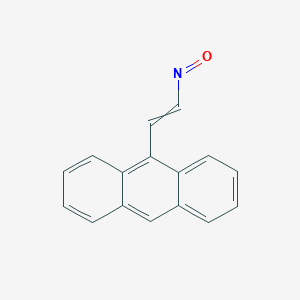
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
